3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound featuring a thiophene ring, a pyrazole moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled with a thiophene derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological systems are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- 3,4-Dimethylpyrazole phosphate
Uniqueness
N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a thiophene ring, a pyrazole moiety, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H13ClN6O3S |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-[2-(thiophene-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H13ClN6O3S/c15-9-6-18-21(7-9)8-11-19-14(24-20-11)13(23)17-4-3-16-12(22)10-2-1-5-25-10/h1-2,5-7H,3-4,8H2,(H,16,22)(H,17,23) |
InChI Key |
SNRLETOSASXBED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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